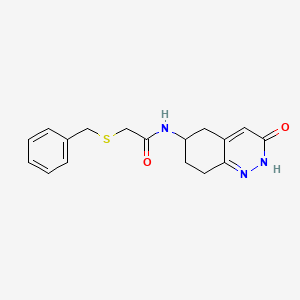

![molecular formula C13H18N6O2S B6431323 1-(cyclopropanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 1903635-50-6](/img/structure/B6431323.png)

1-(cyclopropanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(cyclopropanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine” is a derivative of the triazolopyrazine class . Triazolopyrazines are nitrogen-containing heterocyclic compounds that have been found to exhibit a wide range of biological activities . They are known to interact with a variety of enzymes and receptors in biological systems .

Synthesis Analysis

The synthesis of triazolopyrazine derivatives often involves the use of aromatic nucleophilic substitution . For instance, the synthesis of a related compound, 8-methyl-4-(piperidin-1-yl)-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine, involved the use of Cbz-protected piperazinones, followed by cyclization and removal of the protecting group by hydrogenation on Pd/C .Molecular Structure Analysis

Triazolopyrazines are characterized by a five-membered triazole ring fused with a six-membered pyrazine ring . The presence of multiple nitrogen atoms in the ring structure allows for the formation of hydrogen bonds, making this core a precise pharmacophore with a bioactive profile .Chemical Reactions Analysis

The chemical reactions involving triazolopyrazines often involve the use of hydrazonoyl halides, which can undergo condensation reactions or act as precursors of nitrilimines . These reactions can be used to create a variety of derivatives with different substituents .Applications De Recherche Scientifique

Antibacterial Activity

A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized . All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Antifungal Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal . The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal) .

Anticancer Activity

Triazole nucleus is also present in a number of drug classes such as anticancer .

Antioxidant Activity

Triazole derivatives have been studied for their antioxidant potential .

Antiviral Activity

Triazole derivatives have been studied for their antiviral potential .

Anti-inflammatory Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as anti-inflammatory .

Analgesic Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as analgesic .

Antiepileptic Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as antiepileptic .

Mécanisme D'action

Target of Action

It’s worth noting that triazolo[4,3-a]pyrazine derivatives have been reported to exhibit antibacterial activities . They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Mode of Action

It can be inferred from the antibacterial activities of similar compounds that it may interact with bacterial cells, leading to their inhibition or death .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death .

Result of Action

The result of the action of this compound is likely the inhibition of bacterial growth, as suggested by the antibacterial activities of similar compounds . Specifically, some triazolo[4,3-a]pyrazine derivatives have shown superior antibacterial activities, comparable to the first-line antibacterial agent ampicillin .

Orientations Futures

The development of new derivatives of triazolopyrazines is a promising area of research, given their wide range of biological activities . Future work could involve the synthesis of new derivatives with different substituents, as well as further investigation into their biological activities and mechanisms of action .

Propriétés

IUPAC Name |

8-(4-cyclopropylsulfonylpiperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2S/c1-10-15-16-13-12(14-4-5-19(10)13)17-6-8-18(9-7-17)22(20,21)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTORUUOXDUCUAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)S(=O)(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-imidazol-1-yl)phenyl]-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B6431250.png)

![3-{1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6431262.png)

![N-[2-(7-fluoro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6431270.png)

![2-oxo-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6431280.png)

![tert-butyl 2-{2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraene-5-carbonyl}pyrrolidine-1-carboxylate](/img/structure/B6431281.png)

![1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6431311.png)

![3-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)-1H-indole](/img/structure/B6431313.png)

![N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6431325.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide](/img/structure/B6431330.png)

![3-methoxy-1-methyl-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B6431334.png)

![1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B6431343.png)

![ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6431350.png)

![tert-butyl N-[1-({[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate](/img/structure/B6431358.png)